Cas no 2228445-55-2 (4-(3-bromo-5-nitrophenyl)-1H-pyrazole)

4-(3-bromo-5-nitrophenyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 4-(3-bromo-5-nitrophenyl)-1H-pyrazole
- EN300-1906988
- 2228445-55-2
-
- インチ: 1S/C9H6BrN3O2/c10-8-1-6(7-4-11-12-5-7)2-9(3-8)13(14)15/h1-5H,(H,11,12)
- InChIKey: FOYPIFZDANAQJJ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=C(C=1)C1C=NNC=1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 266.96434g/mol
- どういたいしつりょう: 266.96434g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-(3-bromo-5-nitrophenyl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1906988-0.05g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 0.05g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1906988-1.0g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 1g |
$1315.0 | 2023-06-01 | ||
Enamine | EN300-1906988-10.0g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 10g |
$5652.0 | 2023-06-01 | ||
Enamine | EN300-1906988-0.5g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 0.5g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1906988-5.0g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 5g |
$3812.0 | 2023-06-01 | ||
Enamine | EN300-1906988-10g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 10g |
$5652.0 | 2023-09-18 | ||
Enamine | EN300-1906988-0.25g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 0.25g |
$1209.0 | 2023-09-18 | ||
Enamine | EN300-1906988-2.5g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 2.5g |
$2576.0 | 2023-09-18 | ||
Enamine | EN300-1906988-0.1g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 0.1g |
$1157.0 | 2023-09-18 | ||
Enamine | EN300-1906988-5g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 5g |
$3812.0 | 2023-09-18 |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
4-(3-bromo-5-nitrophenyl)-1H-pyrazoleに関する追加情報
Introduction to 4-(3-bromo-5-nitrophenyl)-1H-pyrazole (CAS No: 2228445-55-2)
4-(3-bromo-5-nitrophenyl)-1H-pyrazole, identified by the CAS number 2228445-55-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both bromo and nitro substituents on the phenyl ring, coupled with the pyrazole core, makes it a versatile scaffold for designing molecules with tailored biological activities.
The compound's structure, featuring a pyrazole ring linked to a 3-bromo-5-nitrophenyl group, positions it as a valuable intermediate in synthetic chemistry. Pyrazole derivatives are well-documented for their role in various pharmacological applications, including antiviral, antibacterial, and anti-inflammatory agents. The introduction of bromo and nitro functional groups enhances its reactivity, enabling further modifications that can fine-tune its biological profile.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 4-(3-bromo-5-nitrophenyl)-1H-pyrazole has emerged as a promising candidate in this context. Its molecular framework allows for interactions with multiple biological targets, making it a candidate for multitarget drug design—a strategy that has shown promise in addressing complex diseases.
One of the most compelling aspects of this compound is its potential in oncology research. The bromo and nitro groups are known to influence the electronic properties of the molecule, which can be exploited to modulate enzyme activity or receptor binding. Preliminary studies have suggested that derivatives of 4-(3-bromo-5-nitrophenyl)-1H-pyrazole may exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. These findings align with the broader trend in oncology towards developing small-molecule inhibitors that disrupt critical signaling pathways.
The pharmaceutical industry has increasingly recognized the importance of structure-activity relationships (SAR) in drug discovery. 4-(3-bromo-5-nitrophenyl)-1H-pyrazole serves as an excellent starting point for exploring SAR due to its modular design. By systematically modifying one or more substituents, researchers can generate libraries of compounds with varying biological activities. This approach not only accelerates the discovery process but also provides insights into the structural features essential for optimal pharmacological outcomes.
Advances in computational chemistry have further enhanced the utility of compounds like 4-(3-bromo-5-nitrophenyl)-1H-pyrazole. Molecular modeling techniques allow researchers to predict how modifications will affect the molecule's interactions with biological targets. This predictive capability is invaluable in reducing the reliance on trial-and-error experimentation, thereby saving time and resources in drug development.
The synthesis of 4-(3-bromo-5-nitrophenyl)-1H-pyrazole involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the preparation of a brominated pyrazole precursor, followed by nitration to introduce the nitro group at the desired position. The final step involves coupling the nitro-substituted phenyl ring to the pyrazole core. Each step is carefully optimized to ensure high yield and purity, which are critical for subsequent pharmacological testing.
In conclusion, 4-(3-bromo-5-nitrophenyl)-1H-pyrazole (CAS No: 2228445-55-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a cornerstone in drug discovery efforts aimed at addressing some of humanity's most pressing health challenges. As research continues to uncover new therapeutic possibilities, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.
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